Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS No.:
Cat. No.: VC18163764
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate -](/images/structure/VC18163764.png)
Specification
Molecular Formula | C9H13NO2 |
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Molecular Weight | 167.20 g/mol |
IUPAC Name | ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
Standard InChI | InChI=1S/C9H13NO2/c1-2-12-9(11)10-6-7-3-4-8(10)5-7/h3-4,7-8H,2,5-6H2,1H3 |
Standard InChI Key | ATDSGTOQBZNMBS-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)N1CC2CC1C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate features a bicyclo[2.2.1]heptene core with a nitrogen atom at the 2-position and an ethyl ester group at the same carbon (Figure 1). The compound’s IUPAC name is ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, and its stereochemistry is defined by the endo/exo configuration of the substituents. X-ray crystallography studies confirm a puckered bicyclic structure, with the nitrogen lone pair oriented toward the concave face of the ring system .
Table 1: Key Physicochemical Properties
Spectroscopic Data
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¹H NMR (CDCl₃): δ 6.39–6.41 ppm (olefinic protons), δ 4.20–4.29 ppm (ethyl ester -CH₂), δ 3.45–3.60 ppm (bridgehead protons) .
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¹³C NMR: 171.2 ppm (ester carbonyl), 134.5 ppm (olefinic carbons), 60.1 ppm (ethyl -OCH₂) .
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IR: 1745 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves a Diels-Alder reaction between cyclopentadiene and ethyl chloroformate in the presence of a base such as triethylamine . This method yields the bicyclic lactam intermediate, which is subsequently esterified to produce the target compound.
Key Steps:
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Cyclopentadiene Activation: Cyclopentadiene reacts with ethyl chloroformate to form an acylated intermediate.
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Cyclization: Base-mediated intramolecular cyclization generates the azabicyclic core.
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Esterification: The lactam nitrogen is functionalized with an ethyl ester group .
Industrial Methods
Large-scale production utilizes continuous flow reactors to enhance yield and purity. A patented process (CA2065192C) employs methanesulfonyl cyanide as a dienophile, followed by acidic hydrolysis to isolate the product in >85% yield .
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Diels-Alder (lab-scale) | 65–70 | 95 | Cost-effective reagents |
Flow Reactor (industrial) | 85–90 | 99 | Scalability, reduced waste |
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediates
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a precursor to carbocyclic nucleoside analogues such as Abacavir (HIV treatment) and Entecavir (hepatitis B antiviral) . Its rigid scaffold mimics natural nucleosides, enabling selective binding to viral polymerases .
Polymer Chemistry
The compound’s strained ring system facilitates ring-opening polymerization, yielding polyamides with high thermal stability. These polymers are used in coatings and high-performance adhesives.
Enzyme Inhibition Studies
Derivatives of this compound exhibit DPP-4 inhibitory activity, making them candidates for diabetes therapeutics. Molecular modeling studies highlight interactions with the enzyme’s catalytic triad (Ser630, Asp708, His740) .
Research Advancements and Case Studies
Stereochemical Modifications
A 2022 study (PMC8949241) synthesized 3-azabicyclo[2.2.1]heptene-2-carbonitrile derivatives, demonstrating that endo-isomers show 10-fold higher DPP-4 inhibition than exo-isomers .
Electrophilic Functionalization
Reactions with m-CPBA yield epoxides (e.g., compound 10), which serve as intermediates for anticancer agents . Similarly, hydrogenation produces saturated analogues with enhanced bioavailability .
Table 3: Functionalization Reactions and Products
Reaction Type | Reagent | Product | Application |
---|---|---|---|
Epoxidation | m-CPBA | Epoxide derivatives | Antiviral agents |
Hydrogenation | H₂/Pd-C | Saturated bicyclic amines | Enzyme inhibitors |
Alkylation | Benzyl bromide | N-Benzyl derivatives | Polymer precursors |
Challenges and Future Directions
Synthetic Limitations
Current methods face challenges in enantioselective synthesis, with most routes producing racemic mixtures. Asymmetric catalysis using chiral ligands (e.g., BINAP) is under investigation .
Toxicity and Stability
The compound’s ester group is prone to hydrolysis under basic conditions, necessitating stabilized formulations for drug delivery .
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